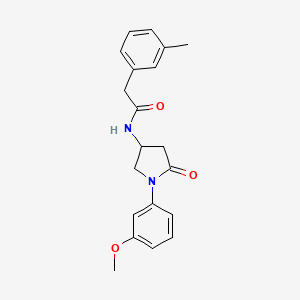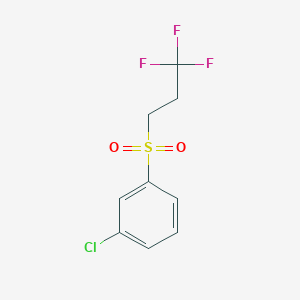
3-Chlorophenyl 3,3,3-trifluoropropylsulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenyl 3,3,3-trifluoropropylsulfone, also known as CF3PhSO2CF2CH2Cl, is a sulfone compound that has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
3-Chlorophenyl 3,3,3-trifluoropropylsulfone has been studied for its potential applications in medicinal chemistry, particularly as a potential inhibitor of enzymes involved in cancer and inflammation. It has also been investigated for its potential use in materials science, specifically as a monomer for the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cancer and inflammation. It may also interact with proteins and other biomolecules in cells, leading to changes in cellular processes.
Biochemical and Physiological Effects
Studies have shown that 3-Chlorophenyl 3,3,3-trifluoropropylsulfone can inhibit the activity of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammation and cancer. It has also been shown to have antiproliferative effects on cancer cells in vitro. However, its effects on normal cells and tissues have not been fully characterized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chlorophenyl 3,3,3-trifluoropropylsulfone in lab experiments is its high purity and yield, which can facilitate reproducibility of results. However, its potential toxicity and lack of comprehensive safety data may limit its use in certain experiments or applications.
Direcciones Futuras
Future research on 3-Chlorophenyl 3,3,3-trifluoropropylsulfone could focus on its potential applications in drug discovery and materials science. In medicinal chemistry, further studies could explore its potential as a lead compound for the development of new drugs targeting enzymes involved in cancer and inflammation. In materials science, research could focus on the synthesis of new polymers with unique properties using 3-Chlorophenyl 3,3,3-trifluoropropylsulfone as a monomer. Additionally, further studies could investigate the safety and toxicity of this compound in vivo, as well as its potential interactions with other biomolecules in cells.
In conclusion, 3-Chlorophenyl 3,3,3-trifluoropropylsulfone is a sulfone compound that has been studied for its potential applications in medicinal chemistry and materials science. Its synthesis method yields high purity and high yield of the desired product. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer and inflammation, and it has potential as a lead compound for drug discovery and the synthesis of new polymers. However, its potential toxicity and lack of comprehensive safety data may limit its use in certain experiments or applications. Future research could focus on its potential applications and safety in vivo, as well as its interactions with other biomolecules in cells.
Métodos De Síntesis
The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone involves the reaction of 3-chlorophenylsulfonyl chloride with 3,3,3-trifluoropropylmagnesium bromide in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of the desired product.
Propiedades
IUPAC Name |
1-chloro-3-(3,3,3-trifluoropropylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c10-7-2-1-3-8(6-7)16(14,15)5-4-9(11,12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWTVHAYDHYVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenyl 3,3,3-trifluoropropylsulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719147.png)


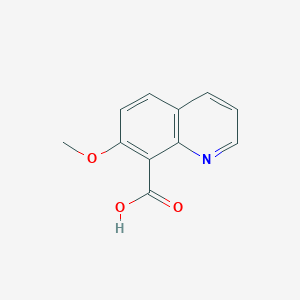

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)
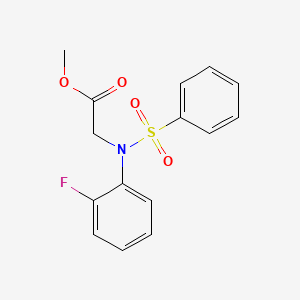

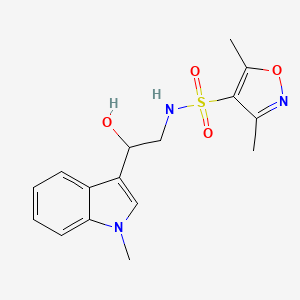
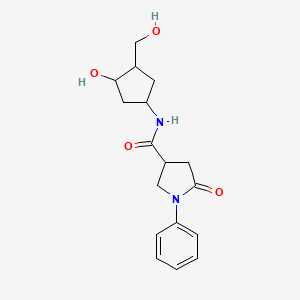
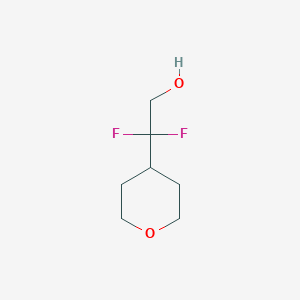
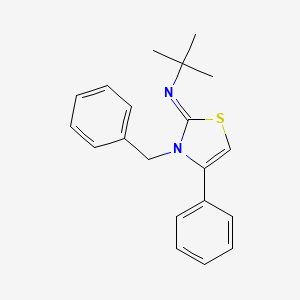
![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)
